1-Acetylpiperidine-2-carboxylic acid (CAS 35677-87-3) is a non-proteinogenic, cyclic alpha-amino acid derivative. Functionally, it is the N-acetylated form of L-pipecolic acid, a six-membered ring homolog of proline. This N-acetylation is critical for its utility, as it protects the secondary amine, preventing unwanted reactivity and modifying its physical properties for better handling in organic synthesis. Its primary procurement value lies in its role as a structurally defined, chiral building block for creating peptidomimetics and complex pharmaceutical intermediates, notably as a precursor for certain Angiotensin-Converting Enzyme (ACE) inhibitors.
Substituting 1-Acetylpiperidine-2-carboxylic acid with seemingly close analogs introduces significant process and performance risks. Using the unprotected L-pipecolic acid creates handling and reactivity problems; its zwitterionic nature leads to poor solubility in common organic solvents, and the reactive secondary amine can cause undesired side reactions, complicating synthetic routes. Opting for an alternative N-protecting group, such as N-Boc, fundamentally alters the deprotection strategy, compromising workflows that rely on the acetyl group's stability to mild acids for orthogonal synthesis. Finally, replacing it with a positional isomer like 1-acetylpiperidine-4-carboxylic acid eliminates the crucial alpha-amino acid stereocenter, rendering it unsuitable for applications where specific 3D geometry is required for biological activity, such as in ACE inhibitors.
The N-acetylation of the piperidine nitrogen fundamentally changes the compound's physical properties compared to its parent amino acid, L-pipecolic acid. N-acetylation neutralizes the basic amine, preventing the formation of a zwitterion. This structural change significantly reduces polarity, rendering 1-Acetylpiperidine-2-carboxylic acid more soluble in a wider range of organic solvents (e.g., diethyl ether, dichloromethane) where the zwitterionic L-pipecolic acid is largely insoluble. This improved solubility is critical for homogeneous reaction conditions in non-aqueous media, simplifying process scale-up and improving reaction kinetics.
| Evidence Dimension | Solubility in Non-Polar Organic Solvents |
| Target Compound Data | Soluble (due to non-zwitterionic, reduced polarity structure) |
| Comparator Or Baseline | L-Pipecolic Acid: Insoluble (due to polar, zwitterionic structure) |
| Quantified Difference | Qualitatively significant increase in solubility, enabling use in a broader range of organic reaction systems. |
| Conditions | Standard organic synthesis solvents (e.g., ethers, halogenated hydrocarbons). |
This solubility advantage allows for more efficient and scalable synthetic processes in standard organic solvents, avoiding the handling issues associated with poorly soluble zwitterionic starting materials.
The N-acetyl group is chemically robust and stable to the mild acidic conditions, such as trifluoroacetic acid (TFA), typically used to remove N-Boc (tert-butoxycarbonyl) protecting groups. This chemical stability is not a feature of the N-Boc analog (N-Boc-piperidine-2-carboxylic acid). This allows for an orthogonal protection strategy in multi-step synthesis. A chemist can selectively deprotect a Boc-protected amine elsewhere in a complex molecule while the N-acetyl group on the piperidine ring remains intact, preventing unwanted side reactions. This is a crucial feature for the planned synthesis of complex peptides or pharmaceutical targets with multiple amine functionalities.
| Evidence Dimension | Protecting Group Stability to Mild Acidolysis |
| Target Compound Data | Stable under standard TFA/DCM conditions used for Boc removal. |
| Comparator Or Baseline | N-Boc-piperidine-2-carboxylic acid: Labile; cleaved under standard TFA/DCM conditions. |
| Quantified Difference | Binary (Stable vs. Labile), enabling selective deprotection. |
| Conditions | Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM). |
Procurement of this compound is justified for complex syntheses requiring multiple, differentially-protected amines, as it enables selective deprotection steps that are impossible if an N-Boc analog is used.
In the design of enzyme inhibitors, the conformational constraint imposed by cyclic amino acids is critical. While proline (a 5-membered ring) is common, its homolog pipecolic acid (a 6-membered ring) can offer superior performance. A study on HIV proteinase inhibitors demonstrated this directly: a peptide substrate containing proline was readily cleaved by the enzyme. However, when proline was replaced with L-pipecolic acid, the resulting peptide was no longer a substrate and became an effective inhibitor with an IC50 value of approximately 1 µM. This demonstrates that the specific geometry of the six-membered ring can lead to a fundamentally different and more desirable biological outcome compared to the more common five-membered ring analog.
| Evidence Dimension | HIV-1/HIV-2 Proteinase Inhibition (IC50) |
| Target Compound Data | Peptide with L-pipecolic acid core: ~1 µM |
| Comparator Or Baseline | Peptide with L-proline core: Acted as a substrate (was cleaved), not an inhibitor. |
| Quantified Difference | Qualitative shift from enzyme substrate to potent inhibitor. |
| Conditions | In vitro HIV-1 and HIV-2 proteinase assay. |
For researchers designing peptidomimetics, this evidence shows that the pipecolic acid core is not just an alternative to proline but can be a performance-critical substitution that converts a non-functional molecule into a potent inhibitor.
This compound is the right choice for projects aiming to improve upon proline-containing peptide leads. The evidence shows that substituting proline with a pipecolic acid scaffold can transform a mere substrate into a potent enzyme inhibitor, making this a critical building block for rational drug design programs targeting proteases or other enzymes with specific conformational requirements.
In the synthesis of complex molecules with multiple amine groups, such as in the total synthesis of natural products or complex APIs, this reagent is essential. Its N-acetyl group is stable to conditions that remove acid-labile groups like Boc, enabling selective deprotections and minimizing side reactions, thereby improving overall yield and purity.
For synthetic transformations that require solubility in standard organic solvents like THF, DCM, or ethers, 1-Acetylpiperidine-2-carboxylic acid is a superior choice over unprotected pipecolic acid. Its enhanced solubility prevents process complications associated with heterogeneous slurries, leading to more reproducible reaction outcomes and simpler workups.